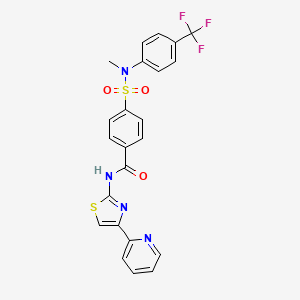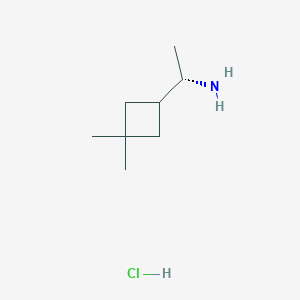
cis-1-Methylcyclobutane-1,3-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Cis-1-Methylcyclobutane-1,3-diamine dihydrochloride” is a chemical compound with the CAS Number: 2231664-29-0 . It has a molecular weight of 173.08 . This compound is a versatile material with diverse applications in scientific research.
Molecular Structure Analysis
The InChI code for “cis-1-Methylcyclobutane-1,3-diamine dihydrochloride” is1S/C5H12N2.2ClH/c1-5(7)2-4(6)3-5;;/h4H,2-3,6-7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The molecular formula of “cis-1-Methylcyclobutane-1,3-diamine dihydrochloride” isC5H14Cl2N2 . Its molecular weight is 173.08406 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.
科学的研究の応用
Cyclobutane-derived Diamines Synthesis and Molecular Structure
Cyclobutane diamines, including cis- and trans-1,3-diaminocyclobutane, are explored as sterically constrained diamine building blocks for drug discovery. A synthesis approach for their Boc-monoprotected derivatives has been developed to prepare multigram amounts. These derivatives offer a foundation for constructing cyclobutane rings using classical malonate alkylation chemistry. The conformational preferences of these cyclobutane diamine derivatives were evaluated, revealing potential for incorporation into commercially available drugs (Radchenko et al., 2010).
Fungicidal Activity of Alicyclic Diamines
In agricultural research, alicyclic diamines synthesized as dihydrochloride salts, such as 1,2-bis(aminomethyl)-4,5-dimethylcyclohexa-1,4-diene (BAD), showed promising fungicidal activity against crop pathogens like Erysiphe graminis. The study provides insights into the potential agricultural applications of cyclobutane and related diamines for controlling important crop diseases (Havis et al., 1996).
Photochemistry of Cyclobutane Pyrimidine Dimers
Cyclobutane pyrimidine dimers are significant UV-induced DNA photoproducts, implicated in carcinogenesis. Research into the spectroscopic properties of these dimers, including neutral, charged, and excited states, provides critical data for understanding photodamage and repair mechanisms. Such studies contribute to the broader field of photobiology and photochemistry, offering insights into DNA damage and repair processes (Barbatti, 2014).
Stereoselective Synthesis for Biomedical Applications
Cyclobutane-containing scaffolds have been developed as intermediates in the stereoselective synthesis of compounds with potential biomedical applications, including surfactants, gelators, and metal cation ligands. The presence of cis or trans-1,2- or cis-1,3-difunctionalized cyclobutane rings in these products highlights the versatility of cyclobutane diamines in synthesizing biologically active compounds (Illa et al., 2019).
Safety And Hazards
特性
IUPAC Name |
1-methylcyclobutane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-5(7)2-4(6)3-5;;/h4H,2-3,6-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMJDMGHRXKXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-Methylcyclobutane-1,3-diamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2837841.png)





![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)



![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)


